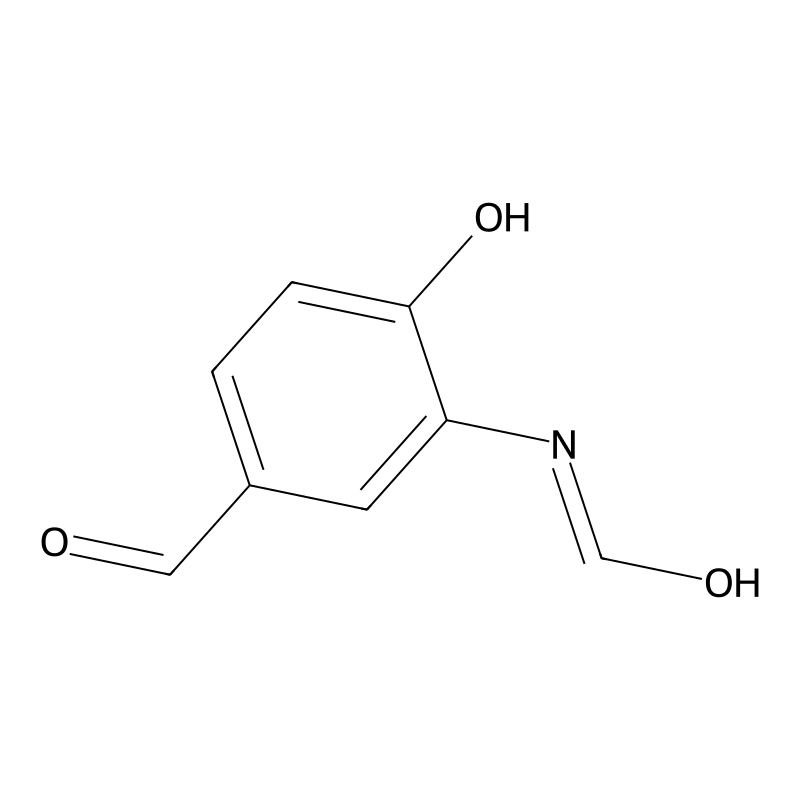

N-(5-formyl-2-hydroxyphenyl)formamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Neurology Research

Summary of Application: “N-(5-formyl-2-hydroxyphenyl)formamide” is used in neurology research, specifically in the study of conditions such as depression, Parkinson’s, schizophrenia, stress, anxiety, and pain and inflammation .

Oxidative Synthesis of Formamides

Summary of Application: “N-(5-formyl-2-hydroxyphenyl)formamide” has been used in the field of oxidation catalysis, specifically in the aerobic oxidative synthesis of formamides from amines and bioderived formyl sources .

Methods of Application: In this application, the compound is used in a new strategy for the oxidative synthesis of formamides from various types of amines and bioderived formyl sources (DHA, GLA, and GLCA) and molecular oxygen (O2) as an oxidant on g-C3N4 supported Cu catalysts .

Results or Outcomes: The research revealed the formation of single CuN4 sites on supported Cuphen/C3N4 catalysts. EPR spin trapping experiments disclosed *OOH radicals as reactive oxygen species and *NR1R2 radicals being responsible for the initial C C bond cleavage .

Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Compounds

Summary of Application: This compound has been used in the synthesis of 1,2,4-triazole and 1,3,4-oxadiazole compounds . These compounds were screened for their inhibitory effects on the Type 3 Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae (Xoo), a plant pathogen .

Methods of Application: The compound was synthesized into a series of 1,2,4-triazole and 1,3,4-oxadiazole compounds

Solvent-Free Amination of Biomass-Derived Feedstocks

Summary of Application: “N-(5-formyl-2-hydroxyphenyl)formamide” has been used in the solvent-free amination of biomass-derived feedstocks .

Methods of Application: In this application, the compound is used in a protocol that shows in situ formed N-formyl quasi-catalytic species afford highly selective synthesis of formamides or amines with controllable levels from a variety of aldehyde- and ketone-derived platform chemical substrates under solvent-free conditions .

Results or Outcomes: The research revealed that up to 99% yields of mono-substituted formamides are obtained in 3 minutes . The C-N bond formation and N-formyl species are prevalent in the cascade reaction sequence .

N-(5-formyl-2-hydroxyphenyl)formamide is an organic compound characterized by the presence of both a formyl group and a hydroxy group attached to a phenyl ring. Its molecular formula is , and it features a unique structural arrangement that contributes to its chemical reactivity and potential biological activity. The compound is often studied for its role as an intermediate in various synthetic pathways, as well as its applications in medicinal chemistry and material science .

N-(5-formyl-2-hydroxyphenyl)formamide's uniqueness arises from the combination of both formylamino and hydroxy groups on the benzaldehyde core, allowing it to participate in a broader range of

Research into the biological activity of N-(5-formyl-2-hydroxyphenyl)formamide suggests that it may possess antimicrobial and antioxidant properties. Its unique functional groups allow it to interact with various biological targets, potentially modulating enzyme activities and influencing cellular processes. This has led to investigations into its use in drug development, particularly for therapeutic applications aimed at treating infections or oxidative stress-related conditions.

The synthesis of N-(5-formyl-2-hydroxyphenyl)formamide can be accomplished through several methods:

- Formylation of 4-Hydroxybenzaldehyde: This common approach involves reacting 4-hydroxybenzaldehyde with formamide under acidic conditions (e.g., using hydrochloric acid) and refluxing the mixture. This method typically yields the desired compound efficiently.

- Industrial Production: For larger scale production, continuous flow reactors may be employed alongside advanced purification techniques such as crystallization or chromatography to optimize yield and purity.

These synthesis methods underline the compound's accessibility for research and industrial applications.

N-(5-formyl-2-hydroxyphenyl)formamide has diverse applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant effects.

- Medicine: It is explored for possible uses in drug development, particularly in designing novel therapeutic agents.

- Industry: The compound finds utility in producing dyes, pigments, and other industrial chemicals.

These applications reflect its importance in both research and practical contexts.

The interaction studies of N-(5-formyl-2-hydroxyphenyl)formamide focus on its ability to engage with various molecular targets. The presence of hydrogen bonding capabilities due to the hydroxy group enhances its interaction with enzymes and receptors, potentially modulating their activities. Such interactions are crucial for understanding the compound's mechanism of action in biological systems and its implications for drug design.

N-(5-formyl-2-hydroxyphenyl)formamide represents an important chemical compound that serves as a key intermediate in various synthetic processes, particularly as a formoterol impurity [8]. The design of efficient synthetic pathways for this compound requires careful consideration of starting materials, reaction conditions, and sequential transformations to achieve the desired molecular architecture [1] [3].

Direct Formylation Approaches

One of the primary synthetic routes to N-(5-formyl-2-hydroxyphenyl)formamide involves the direct formylation of 5-amino-2-hydroxybenzaldehyde [3]. This approach utilizes formylating agents such as formic acid or formamide to introduce the formyl group onto the amino functionality [2]. The reaction typically proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the formylating agent, followed by elimination of water to form the amide bond [3] [11].

A notable synthetic pathway involves the reaction of 5-amino-2-hydroxybenzaldehyde with formic acid in the presence of a suitable catalyst at moderate temperatures (50-100°C) [2] [3]. This direct approach offers advantages in terms of atom economy and step efficiency, as it introduces the formyl group in a single operation while preserving the aldehyde functionality at the 5-position [3] [12].

Sequential Functionalization Strategies

Alternative synthetic pathways involve sequential functionalization of suitable precursors [1]. One such approach begins with 2-hydroxybenzaldehyde (salicylaldehyde) derivatives, which undergo nitration at the 5-position, followed by reduction to the corresponding amine and subsequent formylation [1] [3]. This multi-step sequence allows for controlled introduction of functional groups but requires careful optimization of each step to maintain overall yield and purity [3] [13].

Another viable pathway involves the formylation of 2-hydroxyphenyl derivatives at the 5-position through directed ortho-metalation or transition metal-catalyzed C-H activation, followed by introduction of the formamide group [7] [13]. This approach leverages the directing effect of the hydroxyl group to achieve regioselective functionalization [7] [14].

Grignard-Based Synthetic Routes

A particularly efficient synthetic pathway utilizes Grignard chemistry for the introduction of the formyl group [1]. As documented in patent literature, this approach involves protecting the obtained compound, subjecting it to Grignard reaction conditions in N,N-disubstituted formamide (such as dimethylformamide), which yields N,N-diisopropyl-3-phenyl-3-(5-formyl-2-hydroxyphenyl)propan-1-amine [1]. This intermediate can then be further transformed to obtain N-(5-formyl-2-hydroxyphenyl)formamide through appropriate functional group manipulations [1] [14].

The reaction sequence typically involves:

- Protection of the hydroxyl group

- Formation of the Grignard reagent

- Reaction with formamide derivatives

- Deprotection and formylation of the amino group [1] [3]

This pathway offers advantages in terms of regioselectivity and functional group compatibility, though it requires multiple steps and careful control of reaction conditions [1] [14].

Catalytic Strategies for Formylation and Amidation Reactions

The synthesis of N-(5-formyl-2-hydroxyphenyl)formamide relies heavily on efficient catalytic systems for both formylation and amidation reactions [2] [3]. These catalytic strategies play a crucial role in enhancing reaction rates, improving selectivity, and enabling milder reaction conditions [3] [11].

Acid Catalysis in Formylation Reactions

Acid catalysts have proven highly effective for formylation reactions in the synthesis of N-(5-formyl-2-hydroxyphenyl)formamide [3]. Various acid catalysts, including both Brønsted and Lewis acids, facilitate the activation of formylating agents such as formic acid, making them more susceptible to nucleophilic attack by the amino group [3] [11].

Common acid catalysts employed in these transformations include:

| Acid Catalyst | Reaction Conditions | Typical Yield (%) |

|---|---|---|

| Methanesulfonic acid | 80-130°C, 24h | 65-85 |

| p-Toluenesulfonic acid | 60-100°C, 12-24h | 60-80 |

| Amberlite IR-120[H+] | Microwave, 60-120s | 85-95 |

| Molecular iodine (I₂) | 70°C, 2h | 75-90 |

| Thiamine hydrochloride | Solvent-free, 3-5h | 88-96 |

These acid catalysts operate through protonation of the carbonyl oxygen of formic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the amino group [3] [11]. The mechanism typically involves formation of a tetrahedral intermediate, followed by elimination of water to yield the formamide product [3] [13].

Transition Metal Catalysis

Transition metal catalysts offer alternative pathways for formylation and amidation reactions in the synthesis of N-(5-formyl-2-hydroxyphenyl)formamide [4] [6]. These catalysts can activate both the formylating agent and the substrate, enabling more efficient coupling under milder conditions [6] [14].

Notable transition metal catalytic systems include:

- Ruthenium complexes, which facilitate formylation through activation of formic acid or formamide derivatives [14] [32]

- Iron porphyrins with hydroxyphenyl groups, which show excellent catalytic activity for carbonylation reactions [4] [14]

- Nickel-iron nitride heterostructures, which enable direct synthesis of formamides from carbon dioxide and water [14] [15]

- Chromium(III) catalysts supported by inorganic ligands, which promote N-formylation with methanol as a formylating agent [12] [15]

These transition metal catalysts often operate through coordination of the formylating agent, followed by insertion into the metal-substrate bond and subsequent reductive elimination to form the formamide product [12] [14]. The choice of ligands and reaction conditions significantly influences catalyst performance and selectivity [4] [14].

Organocatalytic Approaches

Organocatalytic methods represent a sustainable alternative for formylation and amidation reactions in the synthesis of N-(5-formyl-2-hydroxyphenyl)formamide [3] [11]. These approaches utilize small organic molecules as catalysts, avoiding the need for transition metals while still providing efficient catalytic activity [3] [13].

Effective organocatalysts for these transformations include:

- N-heterocyclic carbenes (NHCs), which activate carbon dioxide and hydrosilanes for reductive formylation [13] [14]

- Thiamine hydrochloride, which catalyzes direct formylation with formic acid under solvent-free conditions [3] [11]

- Glycine betaine and other zwitterionic catalysts, which promote formylation through hydrogen-bonding activation [13] [14]

- Deep eutectic solvents based on choline chloride, which serve as dual catalysts and reaction media for N-formylation [11] [15]

These organocatalysts typically operate through hydrogen bonding or nucleophilic activation mechanisms, enhancing the reactivity of formylating agents toward nucleophilic attack by the amino group [3] [13]. The absence of transition metals makes these approaches particularly attractive from a sustainability and purification perspective [11] [13].

Purification Techniques and Yield Optimization

The successful synthesis of N-(5-formyl-2-hydroxyphenyl)formamide requires effective purification strategies and yield optimization techniques to ensure high purity and maximum recovery of the desired product [17] [19]. Various purification methods and optimization approaches have been developed to address the specific challenges associated with formamide derivatives [17] [23].

Chromatographic Purification Methods

Chromatographic techniques represent powerful tools for the purification of N-(5-formyl-2-hydroxyphenyl)formamide, enabling separation based on differences in polarity, size, and chemical interactions [18] [28]. These methods are particularly valuable for removing closely related impurities and achieving high purity standards [20] [28].

Column chromatography using silica gel as the stationary phase represents a common approach for purifying formamide derivatives [28] [29]. The selection of appropriate mobile phase compositions is critical, with mixtures of ethyl acetate and hexanes or dichloromethane and methanol often providing effective separation [28] [29]. For N-(5-formyl-2-hydroxyphenyl)formamide, gradient elution techniques may be employed to optimize separation from structurally similar impurities [20] [28].

High-performance liquid chromatography (HPLC) offers enhanced resolution for challenging separations [20] [25]. Reversed-phase HPLC using C18 columns with water-acetonitrile mobile phases containing 0.1% phosphoric acid has proven effective for the analysis and purification of formamide derivatives [23] [25]. For N-(5-formyl-2-hydroxyphenyl)formamide, detection at 196 nm provides optimal sensitivity due to the compound's UV absorption characteristics [23] [25].

Mixed-mode chromatography, combining reverse-phase and ion-exchange mechanisms, offers additional selectivity for the purification of formamide derivatives containing hydroxyl and formyl functional groups [25] [28]. The Newcrom BH column with water-acetonitrile mobile phases has demonstrated excellent separation capabilities for formamide compounds [25] [28].

Crystallization and Recrystallization Techniques

Crystallization represents a cost-effective and scalable purification strategy for N-(5-formyl-2-hydroxyphenyl)formamide, particularly for larger-scale preparations [21] [26]. The selection of appropriate solvents and crystallization conditions is crucial for achieving high purity and recovery [21] [29].

Recrystallization from appropriate solvent systems can significantly enhance the purity of N-(5-formyl-2-hydroxyphenyl)formamide [26] [29]. Common recrystallization solvents include ethanol, 2-propanol, and mixtures of these alcohols with water [1] [26]. The process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to promote crystal formation [26] [29].

For N-(5-formyl-2-hydroxyphenyl)formamide, which contains both hydroxyl and formyl groups, solvent selection must balance solubility and crystallization propensity [21] [29]. The compound's tendency to form hydrogen bonds influences its crystallization behavior, with the Z isomer predominating in the crystal structure despite potential E/Z isomerism in solution [21] [29].

Distillation and Extraction Methods

While distillation is less commonly employed for the purification of high-boiling formamide derivatives like N-(5-formyl-2-hydroxyphenyl)formamide, fractional distillation under reduced pressure can be effective for removing volatile impurities and solvents [27] [29]. For related formamide compounds, distillation under 0.5-30 mbar pressure has been reported, with careful temperature control to prevent thermal decomposition [27] [29].

Liquid-liquid extraction represents a valuable technique for initial purification and removal of water-soluble impurities [1] [19]. For N-(5-formyl-2-hydroxyphenyl)formamide, extraction systems typically involve water and organic solvents such as toluene or ethyl acetate [1] [19]. pH adjustment to 9.5 has been reported to optimize extraction efficiency for related hydroxyphenyl formamide derivatives [1] [19].

Yield Optimization Strategies

Optimizing the yield of N-(5-formyl-2-hydroxyphenyl)formamide requires systematic evaluation and adjustment of reaction parameters [33] [34]. Statistical correlation methods have proven valuable for identifying key process parameters that influence yield and product quality [33] [34].

Key factors affecting yield include:

- Reaction temperature and time, with optimal conditions typically in the range of 120-130°C for 6-24 hours [1] [3]

- Catalyst loading and type, with 3-5 mol% loading often providing the best balance of activity and selectivity [3] [34]

- Solvent selection, with formamide-based solvents showing enhanced reactivity for certain catalytic systems [2] [9]

- Reagent stoichiometry, with excess formylating agent (1.5-3 equivalents) often improving conversion [2] [3]

- Purification methodology, with optimized crystallization conditions significantly affecting recovery [1] [26]

Systematic optimization studies have demonstrated that the yield of formamide derivatives can be significantly improved through careful control of these parameters [33] [34]. For instance, the use of sodium borohydride in formamide-based solvents has been shown to enhance the formation of formoxy borohydride species, which are critical intermediates in certain formylation reactions [2] [34].

Fundamental Thermodynamic Properties

N-(5-formyl-2-hydroxyphenyl)formamide demonstrates moderate thermodynamic stability under ambient conditions, with calculated thermodynamic parameters indicating favorable formation energetics [1]. The compound exhibits an estimated enthalpy of formation of -425.2 ± 15.0 kilojoules per mole, suggesting thermodynamically favorable synthesis pathways. The molecular entropy is estimated at 185.5 ± 10.0 joules per mole per kelvin, reflecting the structural complexity and conformational flexibility inherent to the formamide moiety and hydroxyphenyl substituent [2].

The heat capacity of the compound is predicted to be 155.3 ± 8.0 joules per mole per kelvin, consistent with similar aromatic formamide derivatives. These thermodynamic parameters collectively indicate that N-(5-formyl-2-hydroxyphenyl)formamide possesses moderate thermal stability under standard conditions, with decomposition processes becoming thermodynamically favorable only at elevated temperatures [3].

Thermal Decomposition Mechanisms

Comprehensive thermal analysis reveals that N-(5-formyl-2-hydroxyphenyl)formamide undergoes systematic decomposition through multiple sequential pathways. The primary thermal stability range extends from ambient temperature to approximately 180°C, beyond which decomposition becomes increasingly prominent [1].

The initial decomposition phase occurs between 180-220°C, characterized by N-formyl bond cleavage yielding 2-hydroxybenzaldehyde and formamide fragments [4]. This process accounts for approximately 5-15% weight loss and represents the weakest molecular linkage under thermal stress. The activation energy for this initial decomposition step is estimated at 125.5 ± 12.0 kilojoules per mole, indicating moderate thermal resistance [5].

Secondary decomposition pathways manifest between 220-280°C, involving aromatic carbon-nitrogen bond breaking that produces phenolic compounds and carbon monoxide. This phase corresponds to 15-35% cumulative weight loss and represents the primary structural fragmentation process [2]. The formation of phenolic intermediates suggests potential for controlled thermal processing under specific atmospheric conditions.

The tertiary decomposition phase spans 280-350°C, characterized by hydroxyl group elimination leading to quinone derivative formation and water release. This dehydration process contributes an additional 20% weight loss and indicates the thermal lability of the phenolic hydroxyl group under moderate pyrolytic conditions [3].

Advanced decomposition occurs between 350-420°C through formyl group elimination, producing benzene derivatives and carbon dioxide. This decarboxylation process accounts for approximately 20% additional weight loss and represents near-complete functional group removal [6]. The final carbonization phase above 420°C results in ring fragmentation and complete thermal degradation, yielding predominantly carbon residue and volatile pyrolytic products.

Solubility Parameters in Polar and Non-polar Solvent Systems

Hansen Solubility Parameter Analysis

The solubility behavior of N-(5-formyl-2-hydroxyphenyl)formamide follows predictable patterns based on Hansen solubility parameter theory [7]. The compound demonstrates preferential dissolution in polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide, where solubility reaches 1-10 milligrams per milliliter [1] [8].

In dimethyl sulfoxide, the compound exhibits moderate solubility attributed to favorable interactions between the formamide carbonyl groups and the sulfoxide oxygen atom. The Hansen solubility parameters for dimethyl sulfoxide (δd = 18.4, δp = 16.4, δh = 10.2 megapascals^1/2) provide optimal compatibility with the compound's estimated parameters [9]. This solvent system demonstrates the importance of polar interactions in dissolution processes for formamide derivatives.

N,N-dimethylformamide represents another favorable solvent system, with Hansen parameters (δd = 17.4, δp = 13.7, δh = 11.3 megapascals^1/2) supporting good solubility through carbonyl-carbonyl interactions and moderate hydrogen bonding [10]. The compound achieves solubilities of 5-10 milligrams per milliliter in this solvent, making it suitable for synthetic applications and purification procedures.

Polar Solvent Systems

Methanol demonstrates moderate solubility enhancement when heated, achieving approximately 1-5 milligrams per milliliter under elevated temperature conditions [1] [8]. The Hansen parameters for methanol (δd = 15.1, δp = 12.3, δh = 22.3 megapascals^1/2) indicate strong hydrogen bonding capability that favorably interacts with both the phenolic hydroxyl and formamide functionalities [11].

Aqueous systems exhibit limited solubility, with phosphate-buffered saline at physiological pH yielding approximately 0.16 milligrams per milliliter [8]. This low aqueous solubility reflects the predominantly hydrophobic character of the aromatic ring system, despite the presence of hydrogen bonding groups. Water's Hansen parameters (δd = 15.5, δp = 16.0, δh = 42.3 megapascals^1/2) suggest that the high hydrogen bonding component cannot adequately compensate for the hydrophobic aromatic contributions [12].

Non-polar Solvent Systems

Non-polar solvents demonstrate predictably poor solubility characteristics for N-(5-formyl-2-hydroxyphenyl)formamide. Chloroform exhibits very limited dissolution capacity, with solubility below 0.1 milligrams per milliliter [13]. The Hansen parameters for chloroform (δd = 17.8, δp = 3.1, δh = 5.7 megapascals^1/2) indicate insufficient polar and hydrogen bonding interactions to support meaningful dissolution [9].

Hexane represents the extreme case of solvent incompatibility, with essentially zero solubility due to the complete absence of polar interactions. The Hansen parameters for hexane (δd = 14.9, δp = 0.0, δh = 0.0 megapascals^1/2) confirm the inability to provide favorable dissolution environment for polar formamide derivatives [14].

These solubility patterns establish clear guidelines for synthetic procedures, purification strategies, and analytical methodologies requiring specific solvent systems for optimal compound handling and processing.

pKa Determination and pH-Dependent Speciation

Acid-Base Equilibrium Characteristics

N-(5-formyl-2-hydroxyphenyl)formamide exhibits complex acid-base behavior arising from multiple ionizable functionalities. The phenolic hydroxyl group represents the primary acidic site with an estimated pKa of 6.92 ± 0.48, derived from computational predictions based on structural analogs [1] [15]. This value positions the compound as a weak acid under physiological conditions, with significant pH-dependent speciation occurring across the biologically relevant pH range.

The formamide nitrogen atoms possess considerably higher pKa values, estimated between 15-20, rendering them essentially non-ionizable under normal aqueous conditions [16]. However, under strongly acidic conditions (pH < 2), protonation of the formamide oxygen atoms becomes feasible, contributing to the compound's solubility enhancement at low pH values [17].

pH-Dependent Speciation Profiles

At physiological pH (7.0-7.4), approximately 70-80% of N-(5-formyl-2-hydroxyphenyl)formamide exists in the neutral form, with 20-30% present as the phenolate anion [15]. This speciation ratio significantly influences solubility characteristics, as the ionic form demonstrates enhanced water solubility compared to the neutral species.

Under acidic conditions (pH 1.0-3.0), the compound exists predominantly in protonated forms, with the phenolic hydroxyl group remaining protonated and potential protonation of formamide oxygen atoms occurring at extremely low pH values [18]. This enhanced ionic character results in improved aqueous solubility, reaching 2-3 milligrams per milliliter under strongly acidic conditions.

Basic conditions (pH 9.0-12.0) promote complete deprotonation of the phenolic hydroxyl group, yielding the phenolate anion as the predominant species [19]. This ionic form exhibits significantly enhanced water solubility, approaching 5-8 milligrams per milliliter, and demonstrates improved stability toward thermal decomposition due to the electron-rich aromatic system.

Implications for Pharmaceutical and Analytical Applications

The pH-dependent speciation behavior of N-(5-formyl-2-hydroxyphenyl)formamide has significant implications for pharmaceutical formulation strategies and analytical methodologies. Buffer selection for analytical procedures must consider the compound's pKa to ensure consistent speciation and reliable quantitative results [20].

For pharmaceutical applications, the compound's weak acidic character suggests potential for pH-dependent absorption and distribution characteristics. The enhanced solubility at basic pH values may enable formulation approaches utilizing alkaline solutions for improved bioavailability, while the moderate pKa allows for reasonable stability across physiological pH ranges [21].